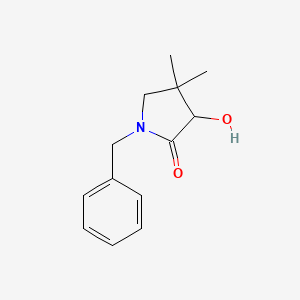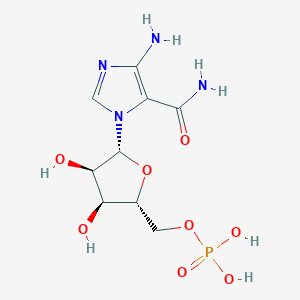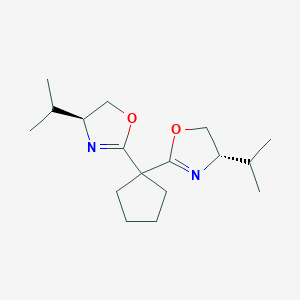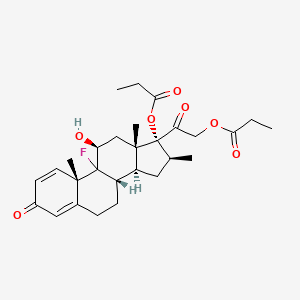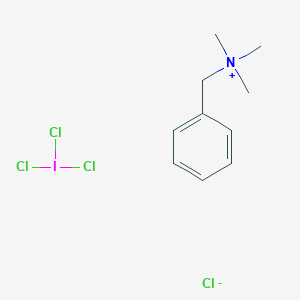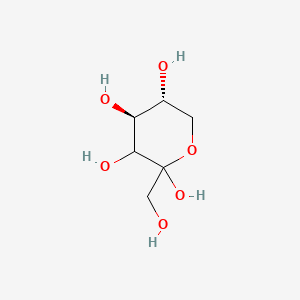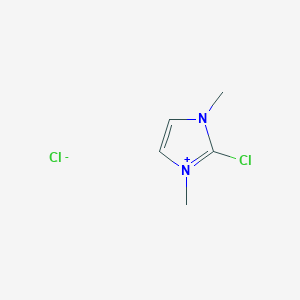
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is an organic compound with the molecular formula C5H10Cl2N2. It is a derivative of imidazole, characterized by the presence of a chlorine atom and two methyl groups attached to the imidazole ring. This compound is known for its high reactivity and is often used as a precursor in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride can be synthesized through the reaction of 1,3-dimethylimidazole with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thionyl chloride. The general reaction scheme is as follows:
1,3-dimethylimidazole+thionyl chloride→2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride
The reaction is usually carried out at elevated temperatures, around 60-80°C, and under an inert atmosphere to avoid moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into less oxidized forms of imidazole.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications in organic synthesis.
Applications De Recherche Scientifique
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: The compound is employed in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mécanisme D'action
The mechanism by which 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride exerts its effects involves the formation of reactive intermediates, such as imidazolium ions. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to modifications in their structure and function. The pathways involved often include nucleophilic attack on the imidazolium ring, resulting in the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethylimidazolium chloride: Lacks the chlorine atom at the 2-position, resulting in different reactivity and applications.
2-chloro-1-methylimidazolium chloride: Similar structure but with only one methyl group, leading to variations in chemical behavior.
2-chloro-1,3-dimethylimidazolidinium chloride: A closely related compound with a different ring structure, affecting its reactivity and uses.
Uniqueness
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and high reactivity.
Propriétés
IUPAC Name |
2-chloro-1,3-dimethylimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDNHYVEBIHJBK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1Cl)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
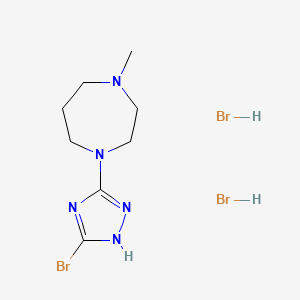
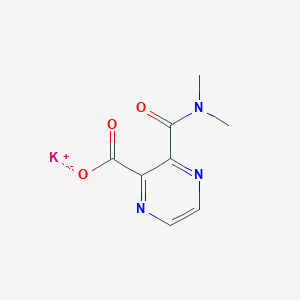
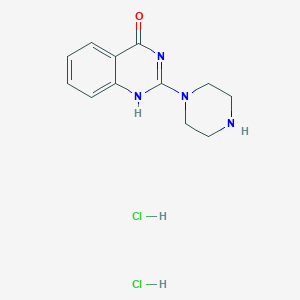
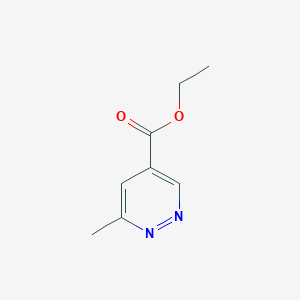
![7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B8023744.png)
